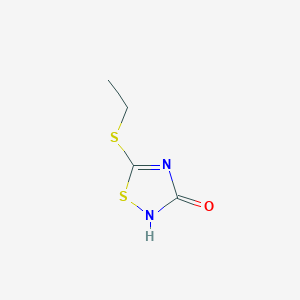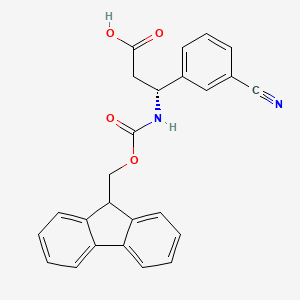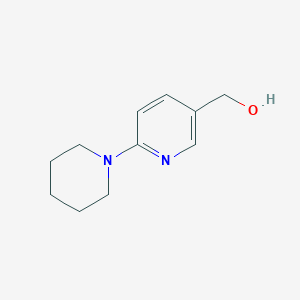
6-Piperidin-1-yl-3-(hydroxymethyl)pyridine
Vue d'ensemble
Description
“6-Piperidin-1-yl-3-(hydroxymethyl)pyridine” is a chemical compound that is part of a class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel Synthetic Methods : Research efforts have been focused on developing efficient synthetic routes for piperidine and pyridine derivatives due to their significant roles in medicinal chemistry. For instance, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with importance in medicinal chemistry, has been proposed. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, offering a simpler route for the production of large quantities (Smaliy et al., 2011).
Applications in Material Science
- Magnetic and Optical Properties : A new family of nonanuclear lanthanide clusters, employing 2-(hydroxymethyl)pyridine, displayed dual physical properties. Specifically, the Dy(III) cluster exhibits single-molecule magnetism behavior, while the Eu(III) analogue shows intense red photoluminescence, indicating the potential of pyridine derivatives in creating materials with unique magnetic and optical properties (Alexandropoulos et al., 2011).
Biomedical Applications
- Antimicrobial and Antifungal Properties : Derivatives of monoterpenes, including compounds structurally related to piperidine and pyridine, have shown significant biological activities. A study on synthesized pyrrolidine derivatives of carvotacetone and monoterpenes reported anti-methicillin-resistant Staphylococcus aureus (MRSA) and anti-cryptococcal properties, highlighting the therapeutic potential of these compounds in combating resistant bacterial and fungal infections (Masila et al., 2020).
Propriétés
IUPAC Name |
(6-piperidin-1-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-4-5-11(12-8-10)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAMDMADWWGEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383417 | |
| Record name | 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Piperidin-1-yl-3-(hydroxymethyl)pyridine | |
CAS RN |
690631-99-3 | |
| Record name | 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



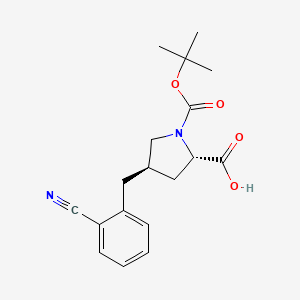
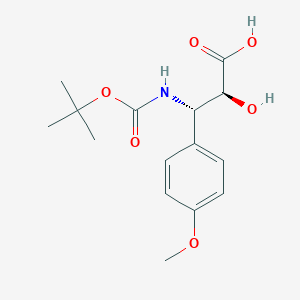

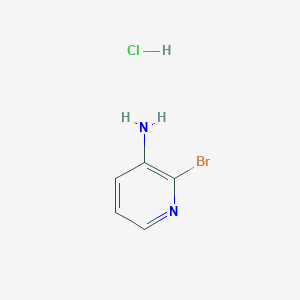
![Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate](/img/structure/B1597111.png)

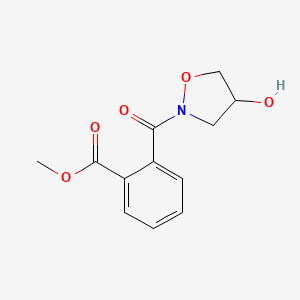
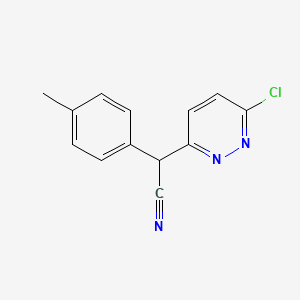
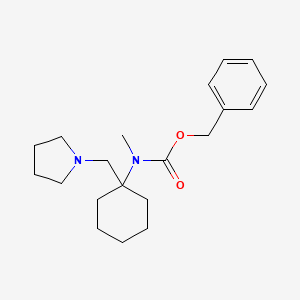

![[Methylsulfanyl-[(2-oxo-1,3-benzoxazol-3-yl)methylsulfanyl]methylidene]cyanamide](/img/structure/B1597122.png)

